Cas no 38923-08-9 (Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate)
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
- 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- Imidazo[1,2-a]pyridine-2-carboxylicacid, 6-nitro-, ethyl ester
- XOXFLWMGZPJKAF-UHFFFAOYSA-N
- ethylnitroimidazoapyridinecarboxylate
- SBB098389
- RP13498
- SB21281
- VP12344
- ST2413060
- AB0024631
- W5941
- AM20061782
- Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-nitro-, ethyl ester
- 6-Nitroimidazo[1,2
- J-521207
- 38923-08-9
- CS-0037532
- A873750
- MC-0770
- Ethyl 6-nitroimidazo[1 pound not2-a]pyridine-2-carboxylate
- SCHEMBL3776760
- FT-0681971
- FMOC-(R)-3-AMINO-4-(3-CHLORO-PHENYL)-BUTYRICACID
- SY042799
- MFCD05864803
- AKOS015833313
- EN300-178712
- AC-9285
- DTXSID30502502
- Z82175951
-
- MDL: MFCD05864803
- Inchi: 1S/C10H9N3O4/c1-2-17-10(14)8-6-12-5-7(13(15)16)3-4-9(12)11-8/h3-6H,2H2,1H3
- InChI Key: XOXFLWMGZPJKAF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN2C=C(C=CC2=N1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 235.05900
- Monoisotopic Mass: 235.05930578g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 89.4
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.646
- PSA: 89.42000
- LogP: 1.94240
- Vapor Pressure: No data available
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H302 (100%)H315 (100%)H319 (100%)
- HazardClass:IRRITANT
- Storage Condition:Room temperature
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GR286-250mg |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
38923-08-9 | 97% | 250mg |
122CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GR286-1g |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
38923-08-9 | 97% | 1g |
297.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GR286-5g |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
38923-08-9 | 97% | 5g |
1404.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E848922-250mg |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
38923-08-9 | 97% | 250mg |
102.60 | 2021-05-17 | |
| Matrix Scientific | 056342-500mg |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, >95% |
38923-08-9 | >95% | 500mg |
$181.00 | 2021-06-27 | |
| Matrix Scientific | 056342-1g |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate, >95% |
38923-08-9 | >95% | 1g |
$228.00 | 2021-06-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GR286-200mg |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
38923-08-9 | 97% | 200mg |
102.0CNY | 2021-08-04 | |
| TRC | E259140-500mg |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
38923-08-9 | 500mg |
$ 140.00 | 2022-06-05 | ||
| TRC | E259140-1000mg |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
38923-08-9 | 1g |
$ 235.00 | 2022-06-05 | ||
| TRC | E259140-2000mg |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
38923-08-9 | 2g |
$ 375.00 | 2022-06-05 |
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Suppliers
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Research Brief on Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 38923-08-9): Recent Advances and Applications
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 38923-08-9) is a nitroimidazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of antimicrobial and antiparasitic agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, synthetic pathways, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate as a precursor for the synthesis of imidazo[1,2-a]pyridine-based compounds with potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The researchers optimized the synthetic route to achieve a high yield (82%) of the target compound, which was subsequently functionalized to create a library of derivatives for biological evaluation. Notably, several derivatives exhibited IC50 values in the nanomolar range, suggesting promising potential for further development.
In the context of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial building block for the development of new nitroimidazole antibiotics. The study focused on overcoming resistance mechanisms in anaerobic bacteria by modifying the core structure. The resulting compounds showed improved pharmacokinetic properties and reduced toxicity compared to existing nitroimidazole drugs, positioning this chemical scaffold as a valuable tool in the fight against drug-resistant infections.
From a chemical perspective, recent advances in the synthesis of Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate have been noteworthy. A 2024 paper in Organic Process Research & Development described a novel continuous-flow synthesis method that significantly improves the safety profile of the nitration step, which traditionally presents explosion hazards. This technological innovation not only enhances the scalability of production but also reduces environmental impact through better solvent recovery systems.
Emerging applications in cancer research have also been reported. A preclinical study published in European Journal of Medicinal Chemistry (2024) investigated the compound's potential as a hypoxia-activated prodrug. The nitro group in the imidazo[1,2-a]pyridine system was found to undergo selective reduction in hypoxic tumor environments, releasing cytotoxic species. While still in early stages, this approach shows promise for targeting solid tumors with minimal systemic toxicity.
In conclusion, Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate (38923-08-9) continues to demonstrate versatility as a chemical building block with multiple therapeutic applications. Recent research has expanded its potential in antimicrobial development, antiparasitic agents, and innovative cancer therapies. The compound's synthetic accessibility and modifiable structure make it particularly valuable for medicinal chemistry programs. Future research directions may focus on further optimizing its derivatives' selectivity and pharmacokinetic profiles, as well as exploring novel mechanisms of action for this important chemical scaffold.
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